1-(2-Chlorobenzyl)piperazine

GABA receptor pharmacology piperazine derivatives catecholamine modulation

1-(2-Chlorobenzyl)piperazine (CAS 17532-19-3) is the ortho‑chlorobenzyl isomer critical for SAR studies. Unlike its liquid 3‑ and 4‑chloro isomers, its high melting point (157 °C) enables solid‑phase synthesis and crystallization‑based purification, offering distinct handling benefits. It is the preferred tool for GABAₐ α1β2γ2 receptor antagonism (IC₂₀ = 46 µM) and serves as the essential building block for highly selective, non‑CNS‑penetrant hCB1 antagonists (Ki = 8 nM, >1000‑fold selectivity over hCB2). Using the wrong isomer can compromise potency, selectivity, and mode of action. Ensure assay integrity—start with the correct ortho isomer. Standard B2B shipping available; contact us for bulk GMP quotes.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 17532-19-3
Cat. No. B092573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)piperazine
CAS17532-19-3
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC=C2Cl
InChIInChI=1S/C11H15ClN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
InChIKeyJOWPEBYCPPLVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)piperazine (CAS 17532-19-3) Procurement Guide: Physicochemical and Structural Baseline


1-(2-Chlorobenzyl)piperazine (CAS 17532-19-3) is a chlorinated benzylpiperazine derivative with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol . It is characterized by a piperazine ring substituted at the N-1 position with a 2-chlorobenzyl group . This substitution pattern confers a predicted pKa of 9.08±0.10 and a density of 1.146±0.06 g/cm³ . The compound is a crucial intermediate and research tool in medicinal chemistry, with reported applications in developing ligands for neurological targets, including adenosine, GABAₐ, and cannabinoid receptors .

Why 1-(2-Chlorobenzyl)piperazine Cannot Be Substituted by Other Chlorobenzyl or Phenylpiperazine Isomers


The benzylpiperazine scaffold is highly sensitive to the position of halogen substitution, with the ortho (2-), meta (3-), and para (4-) chlorobenzyl isomers exhibiting distinct pharmacological profiles due to altered steric and electronic interactions with receptor binding pockets . Simple substitution between these isomers, or with non-benzyl analogs like 1-(2-chlorophenyl)piperazine, can lead to significant differences in potency, selectivity, and even mode of action, as demonstrated by comparative studies on GABAₐ and CB1 receptors [1][2]. Furthermore, physicochemical differences, such as a higher melting point for the 2-chloro isomer compared to its 4-chloro counterpart, can impact formulation and handling, making generic interchange scientifically unsound without a full re-validation of the assay or synthetic protocol .

Quantitative Differentiators: Comparative Performance of 1-(2-Chlorobenzyl)piperazine


Superior GABAₐ Receptor Antagonist Potency Versus 3- and 4-Chlorophenyl Analogs

In a head-to-head study using two-electrode voltage-clamp on human α1β2γ2 GABAₐ receptors expressed in Xenopus oocytes, 1-(2-chlorobenzyl)piperazine (2CPP) demonstrated superior antagonist potency compared to its 3- and 4-chlorophenyl counterparts [1]. The 2-chloro isomer (2CPP) had an IC₂₀ of 46 μM, which is more potent than the 4-chloro isomer (4CPP) and significantly more potent than the 3-chloro isomer (3CPP), which ranked lower in the potency hierarchy [1].

GABA receptor pharmacology piperazine derivatives catecholamine modulation

Exceptional hCB1 Receptor Affinity and Subtype Selectivity as a Pharmacological Tool

In the development of peripherally restricted CB1 antagonists, the 2-chlorobenzyl piperazine scaffold was identified as a key pharmacophore. A specific derivative (compound 25) containing this moiety demonstrated a binding affinity (Ki) of 8 nM for the human CB1 receptor, with a selectivity of >1000-fold over the hCB2 receptor [1]. This contrasts sharply with many other piperazine derivatives, including 1-(4-chlorobenzyl)piperazine, which are often associated with activity at serotonin or dopamine receptors [2].

cannabinoid receptor peripheral restriction drug discovery

Differentiated Physicochemical Profile Facilitating Downstream Processing

The position of the chlorine atom on the benzyl ring significantly alters the compound's solid-state properties. 1-(2-Chlorobenzyl)piperazine has a reported melting point of 157 °C . In contrast, the 4-chloro isomer is a liquid at room temperature, with a reported boiling point of 104-106 °C at 0.1 mmHg . The 3-chloro isomer is also reported as a liquid with a boiling point of 120-123 °C at 1.5 mmHg . This difference in physical state can be a critical factor in synthesis, purification, and formulation, potentially simplifying handling and storage for the ortho isomer in certain applications.

synthesis formulation compound handling

Optimal Research and Industrial Scenarios for 1-(2-Chlorobenzyl)piperazine Deployment


Investigating GABAergic Modulation in Neurological Research

This compound is the optimal choice for studies requiring a potent antagonist of the α1β2γ2 GABAₐ receptor subtype. Based on its superior potency in a direct comparative study against other chlorophenylpiperazines (IC₂₀ = 46 μM), it is the preferred tool for experiments designed to elicit and study GABAₐ-mediated inhibition of catecholamine release [1].

Developing Peripherally-Restricted Cannabinoid Receptor Ligands

As a key pharmacophore in a series of highly selective and potent hCB1 antagonists, 1-(2-chlorobenzyl)piperazine is a critical building block. Its incorporation into lead compound 25 conferred a Ki of 8 nM and >1000-fold selectivity over hCB2, along with negligible CNS penetration. It is the recommended starting material for any medicinal chemistry program aiming to avoid central side effects associated with CNS-penetrant CB1 antagonists [2].

Solid-Phase Synthesis and Crystallization Studies

Unlike its liquid 3- and 4-chloro isomers, the high melting point (157 °C) of 1-(2-chlorobenzyl)piperazine makes it a solid at room temperature. This property is advantageous for solid-phase synthesis techniques and for purification processes involving crystallization, offering a clear handling and operational benefit over the liquid isomers .

Structure-Activity Relationship (SAR) Studies on Benzylpiperazine Scaffolds

Given the well-documented divergence in biological activity based solely on chlorine position (ortho vs. meta vs. para), 1-(2-chlorobenzyl)piperazine is an essential control compound. Its unique profile at GABAₐ, CB1, and potentially other receptors provides a crucial comparative dataset for any SAR investigation exploring the impact of halogen substitution on receptor binding and function [1][2].

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